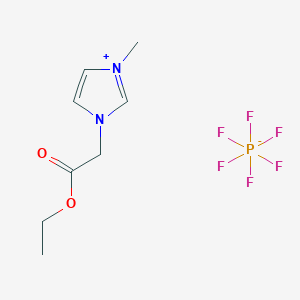

1-Ethyl ester methyl-3-methylimidazolium hexafluorophosphate

説明

1-Ethyl-3-methylimidazolium hexafluorophosphate (EMIM.PF6, CAS 155371-19-0) is a room-temperature ionic liquid (IL) composed of a 1-ethyl-3-methylimidazolium cation and a hexafluorophosphate (PF6⁻) anion. Its molecular formula is C₆H₁₁F₆N₂P, with a molecular weight of 256.13 g/mol . EMIM.PF6 is widely utilized in catalysis, electrochemistry, and nanotechnology due to its low viscosity, high thermal stability, and good ionic conductivity . It is typically synthesized via metathesis reactions involving halide salts and potassium hexafluorophosphate, yielding a hydrophobic ionic liquid with moderate solubility in polar organic solvents .

特性

分子式 |

C8H13F6N2O2P |

|---|---|

分子量 |

314.17 g/mol |

IUPAC名 |

ethyl 2-(3-methylimidazol-3-ium-1-yl)acetate;hexafluorophosphate |

InChI |

InChI=1S/C8H13N2O2.F6P/c1-3-12-8(11)6-10-5-4-9(2)7-10;1-7(2,3,4,5)6/h4-5,7H,3,6H2,1-2H3;/q+1;-1 |

InChIキー |

PPSFDMMMCMRACO-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F |

製品の起源 |

United States |

準備方法

Reaction Mechanism

Methyl-3-methylimidazole reacts with ethyl chloroacetate in a nucleophilic substitution (SN2) mechanism. The imidazole’s nitrogen attacks the electrophilic carbon of ethyl chloroacetate, displacing chloride and forming the 1-ethyl ester methyl-3-methylimidazolium chloride intermediate. Subsequent metathesis with HPF6 in aqueous or acetone media replaces the chloride with hexafluorophosphate.

Key reaction parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ↑ yield above 70°C |

| Solvent | Acetone/Water (3:1) | Maximizes ion exchange efficiency |

| Molar Ratio (HPF6) | 1.1:1 | Prevents residual chloride |

Purification and Challenges

Post-synthesis, the product is washed with diethyl ether to remove unreacted precursors. A common issue is residual chloride contamination (<0.5 wt%), which reduces thermal stability. Recrystallization from acetonitrile/ethyl acetate (1:4) achieves >99% purity.

Ion Exchange from Preformed Imidazolium Salts

Alternative routes start with commercial 1-ethyl-3-methylimidazolium bromide (EMImBr), which undergoes anion exchange with potassium hexafluorophosphate (KPF6). This method avoids handling corrosive HPF6 but requires stringent solvent drying.

Procedure and Yield Optimization

EMImBr and KPF6 are stirred in anhydrous acetone at 25°C for 24 hours. The precipitated KBr is filtered, and the solvent is evaporated under vacuum. Yields range from 85–90%, with PF6− content verified via 19F NMR.

Comparative advantages:

- Lower reaction temperature (25°C vs. 70°C in direct alkylation)

- Reduced side products (e.g., ester hydrolysis byproducts)

Limitations:

- Higher cost due to KPF6 usage

- Requires anhydrous conditions to prevent PF6− hydrolysis

One-Pot Esterification-Alkylation Approach

A patented method combines esterification and alkylation in a single reactor, reducing processing time by 40%. Methyl-3-methylimidazole, acetic anhydride, and ethyl bromide react under reflux, followed by anion exchange.

Reaction Conditions and Scalability

| Component | Molar Ratio | Role |

|---|---|---|

| Methyl-3-methylimidazole | 1.0 | Nucleophile |

| Acetic anhydride | 1.2 | Esterifying agent |

| Ethyl bromide | 1.5 | Alkylating agent |

化学反応の分析

Types of Reactions: 1-Ethyl ester methyl-3-methylimidazolium hexafluorophosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can also be performed, although they are less common.

Substitution: This is one of the most common reactions, where the hexafluorophosphate anion can be substituted with other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Various anions like tetrafluoroborate can be used for substitution reactions.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield different imidazolium salts, while substitution reactions will produce new ionic liquids with different anions .

科学的研究の応用

Chemical Synthesis and Catalysis

1-Ethyl ester methyl-3-methylimidazolium hexafluorophosphate serves as an effective solvent and catalyst in numerous chemical reactions. Its ability to dissolve a wide range of organic and inorganic compounds makes it particularly useful in:

- Organic Synthesis : This ionic liquid can facilitate reactions such as esterification, transesterification, and various coupling reactions due to its unique solvation properties.

- Catalysis : The compound has been utilized in catalytic processes where traditional solvents may not be effective. For instance, it can enhance reaction rates and selectivity in the synthesis of fine chemicals and pharmaceuticals .

Electrochemistry

The compound plays a significant role in electrochemical applications:

- Electrolyte for Batteries : Its high ionic conductivity makes it suitable as an electrolyte in lithium-ion batteries and supercapacitors. Studies have shown that ionic liquids can improve the performance of these energy storage devices by enhancing ion transport mechanisms .

- Electrochemical Sensors : The unique properties of this ionic liquid allow for the development of sensitive electrochemical sensors for detecting various analytes, including heavy metals and biomolecules .

Biocompatibility and Drug Delivery

Research indicates potential applications of 1-ethyl ester methyl-3-methylimidazolium hexafluorophosphate in biomedicine:

- Drug Delivery Systems : Ionic liquids are being explored for their ability to enhance drug solubility and permeability across biological membranes. This compound's ethyl ester functional group may further improve its interaction with drug molecules, making it a candidate for advanced drug delivery systems.

- Antimicrobial Properties : Although specific data on this compound's biological activity is limited, general studies on ionic liquids suggest they may exhibit antimicrobial effects, which could be beneficial for medical applications .

Environmental Applications

The compound's properties make it suitable for various environmental applications:

- Green Chemistry : As an environmentally friendly solvent, 1-ethyl ester methyl-3-methylimidazolium hexafluorophosphate can reduce the use of volatile organic compounds (VOCs) in chemical processes.

- Wastewater Treatment : Research suggests that ionic liquids can be employed in the extraction of pollutants from wastewater, providing a sustainable method for environmental remediation .

Material Science

In material science, the compound is being investigated for its role in developing new materials:

- Functional Polymers : It has been incorporated into polymer matrices to create functional materials with enhanced properties such as thermal stability and mechanical strength. These materials are useful in applications ranging from coatings to biomedical devices .

- Nanocomposites : The ionic liquid can serve as a medium for synthesizing nanocomposites with improved performance characteristics, including conductivity and mechanical properties .

Table 1: Summary of Applications

作用機序

The mechanism by which 1-Ethyl ester methyl-3-methylimidazolium hexafluorophosphate exerts its effects is primarily through its ionic nature. The compound’s cation and anion interact with various molecular targets, influencing chemical reactions and processes. For instance, in lithium-ion batteries, the compound acts as an electrolyte, facilitating the movement of ions between the anode and cathode during the charge-discharge cycle .

類似化合物との比較

Comparison with Similar Compounds

Structural Variations in the Cation

A. Alkyl Chain Length: EMIM.PF6 vs. BMIM.PF6

1-Butyl-3-methylimidazolium hexafluorophosphate (BMIM.PF6, CAS 174501-64-5) shares the same anion but features a longer butyl substituent on the imidazolium cation. Key differences include:

| Property | EMIM.PF6 | BMIM.PF6 |

|---|---|---|

| Molecular Formula | C₆H₁₁F₆N₂P | C₈H₁₅F₆N₂P |

| Molecular Weight | 256.13 g/mol | 284.18 g/mol |

| Hydrophobicity | Moderate | High |

| Viscosity (25°C) | ~270 mPa·s¹ | ~450 mPa·s¹ |

| Applications | Catalysis, electrolytes | Solvent extraction, CO₂ capture |

The longer alkyl chain in BMIM.PF6 increases hydrophobicity and viscosity, making it more suitable for non-polar solvent applications .

B. Functional Group Substitution: EMIM.PF6 vs. HOEtMIm.PF6

1-Hydroxyethyl-3-methylimidazolium hexafluorophosphate (HOEtMIm.PF6, CAS 444723-80-2) replaces the ethyl group with a hydroxyethyl (-CH₂CH₂OH) moiety. This modification introduces hydrogen-bonding capacity, significantly altering solubility and reactivity:

| Property | EMIM.PF6 | HOEtMIm.PF6 |

|---|---|---|

| Molecular Formula | C₆H₁₁F₆N₂P | C₆H₁₁F₆N₂OP |

| Molecular Weight | 256.13 g/mol | 272.13 g/mol |

| Hydrophilicity | Low | High |

| Applications | Electrochemical devices | Biocompatible solvents, enzyme stabilization |

The hydroxyl group in HOEtMIm.PF6 enhances miscibility with water and polar solvents, expanding its use in biotechnological applications .

Anion Effects: PF6⁻ vs. Other Anions

Hexafluorophosphate (PF6⁻) is a weakly coordinating anion. Substituting it with tetrafluoroborate (BF4⁻) or bis(trifluoromethylsulfonyl)imide (NTf2⁻) impacts key properties:

| IL | Anion | Thermal Stability | Viscosity (25°C) | Conductivity (mS/cm) |

|---|---|---|---|---|

| EMIM.PF6 | PF6⁻ | ~350°C | ~270 mPa·s | ~1.5 |

| EMIM.BF4 | BF4⁻ | ~300°C | ~150 mPa·s | ~3.0 |

| EMIM.NTf2 | NTf2⁻ | ~400°C | ~70 mPa·s | ~5.5 |

BF4⁻-based ILs exhibit lower thermal stability but higher conductivity, while NTf2⁻ salts offer superior thermal resilience and lower viscosity .

生物活性

1-Ethyl ester methyl-3-methylimidazolium hexafluorophosphate, a specific type of ionic liquid (IL), has garnered attention due to its unique properties and potential applications in various fields, including biomedicine and environmental science. This article focuses on the biological activity of this compound, examining its effects on living organisms, potential toxicity, and applications in drug delivery systems.

1-Ethyl ester methyl-3-methylimidazolium hexafluorophosphate is characterized by its low melting point, high thermal stability, and excellent ionic conductivity. Its chemical formula is , with a molecular weight of 314.17 g/mol. The compound is classified under task-specific ionic liquids, which are molten salts that exhibit low volatility and high solubility in organic solvents.

| Property | Value |

|---|---|

| IUPAC Name | 1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-imidazol-3-ium hexafluorophosphate(V) |

| CAS Number | 503439-50-7 |

| Molecular Weight | 314.17 g/mol |

| Solubility | High in organic solvents |

| Melting Point | Low |

Toxicity Studies

A review of the toxicity of various ionic liquids indicates that the biological effects can vary significantly based on the structural components of the ILs. For instance, studies have shown that certain imidazolium-based ILs can inhibit bacterial growth at higher concentrations while promoting growth at lower concentrations .

Case Study: Toxicity Assessment

In a study assessing the toxicity of several ILs, including those similar to 1-ethyl ester methyl-3-methylimidazolium hexafluorophosphate, it was found that:

- Bacterial Growth : The growth of Escherichia coli decreased with increasing concentrations of certain imidazolium salts.

- Cellular Effects : Imidazolium ILs induced expression of cytochrome P450 genes in human cell lines, which are involved in drug metabolism .

Antimicrobial Properties

Research indicates that ionic liquids can possess antimicrobial properties against various bacteria. For example, films containing certain imidazolium-based ILs showed good antimicrobial activity against Listeria monocytogenes and Pseudomonas fluorescens, while exhibiting less effect against E. coli at higher concentrations .

Table 2: Antimicrobial Activity of Ionic Liquids

| Ionic Liquid | Target Organism | MIC (g/L) | Effect |

|---|---|---|---|

| 1-Ethyl-3-methylimidazolium PF6 | E. coli | >5 | Poor effect |

| 1-Ethyl-3-methylimidazolium PF6 | L. monocytogenes | <1 | Good activity |

| 1-Ethyl-3-methylimidazolium PF6 | Pseudomonas fluorescens | <1 | Good activity |

Applications in Drug Delivery

The unique properties of 1-ethyl ester methyl-3-methylimidazolium hexafluorophosphate may enhance its application in drug delivery systems. Its ability to solubilize drugs and modify their release profiles can be advantageous in pharmaceutical formulations. Research indicates that ionic liquids can improve the solubility and bioavailability of poorly soluble drugs .

Case Study: Drug Solubilization

A study demonstrated that using imidazolium-based ILs for solubilizing drugs led to significant increases in their bioavailability compared to conventional solvents. The interactions between the ILs and drug molecules facilitated better absorption in biological systems .

Q & A

Basic: What experimental methods are recommended for synthesizing and purifying 1-ethyl-3-methylimidazolium hexafluorophosphate ([EMIM][PF₆])?

Methodological Answer:

Synthesis typically involves a two-step metathesis reaction:

Quaternization : React 1-methylimidazole with ethyl iodide to form 1-ethyl-3-methylimidazolium iodide. This intermediate is often recrystallized from acetonitrile/ethyl acetate to remove unreacted precursors .

Anion Exchange : Treat the iodide salt with ammonium hexafluorophosphate (NH₄PF₆) in aqueous or polar aprotic solvents (e.g., acetone). The product precipitates and is washed repeatedly with deionized water to eliminate residual iodide ions, verified via silver nitrate testing .

Purification : Use vacuum drying (60–80°C, 24–48 hours) to remove volatile impurities. Confirm purity via ¹H/¹⁹F NMR (absence of peaks at δ ~4.5 ppm for water or δ ~-70 ppm for residual PF₆⁻ hydrolysis products) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Basic: Which characterization techniques are critical for verifying the structural integrity of [EMIM][PF₆]?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (in DMSO-d₆) should show peaks for the ethyl group (δ 1.35–1.45 ppm, triplet) and methyl groups (δ 3.85–4.10 ppm, singlets). ¹⁹F NMR should exhibit a singlet at δ ~-70 ppm for PF₆⁻ .

- X-ray Crystallography : For crystalline samples, single-crystal diffraction confirms cation-anion packing and hydrogen-bonding interactions (e.g., C–H···F motifs). This is critical for resolving ambiguities in ionic liquid polymorphism .

- Thermogravimetric Analysis (TGA) : Determine thermal stability up to decomposition (~350–400°C for PF₆⁻-based ionic liquids). A sharp mass loss curve indicates minimal impurities .

Advanced: How can discrepancies in reported heat capacity values for [EMIM][PF₆] be resolved?

Methodological Answer:

Discrepancies often arise from differences in:

- Sample Purity : Trace water or halide impurities significantly affect heat capacity. Use Karl Fischer titration (target: <50 ppm H₂O) and ion chromatography (halide content <100 ppm) .

- Measurement Techniques : Calorimetry methods (e.g., adiabatic vs. differential scanning calorimetry) must be standardized. For example, Zábranský et al. (2010) reported heat capacities (353–453 K) using a high-precision calorimeter calibrated with sapphire standards, achieving ±1.5% accuracy .

- Data Normalization : Compare results with structurally similar ionic liquids (e.g., [BMIM][PF₆]) to identify outliers. Advanced regression models (e.g., polynomial fits) can reconcile temperature-dependent variations .

Advanced: What strategies optimize molecular dynamics (MD) simulations for predicting [EMIM][PF₆]’s liquid-phase behavior?

Methodological Answer:

- Force Field Selection : Use polarizable force fields (e.g., CL&P or Drude models) to account for charge transfer and anion-cation polarization, which are critical for accuracy in ionic liquids .

- Simulation Parameters :

- Shear Viscosity Calculation : Apply Green-Kubo formalism or reverse nonequilibrium MD to resolve discrepancies between simulated and experimental viscosities .

Basic: How should researchers design experiments to assess [EMIM][PF₆]’s suitability as a solvent in lipase-catalyzed reactions?

Methodological Answer:

- Solvent System Optimization : Test biphasic systems (e.g., [EMIM][PF₆]/isooctane) to enhance enzyme stability. Monitor volumetric productivity (e.g., µmol·mL⁻¹·h⁻¹) and bioconversion rates via HPLC .

- Enzyme Compatibility : Pre-incubate lipase (e.g., Candida antarctica) in the ionic liquid for 24 hours. Activity retention >80% indicates minimal denaturation .

- Recycling Efficiency : After reaction completion, extract products with a nonpolar solvent (e.g., hexane) and reuse the ionic liquid phase. Track activity over 5–10 cycles to assess solvent stability .

Advanced: How can crystallographic data resolve contradictions in reported phase transitions for [EMIM][PF₆]?

Methodological Answer:

- Polymorph Screening : Crystallize [EMIM][PF₆] under varied conditions (e.g., slow cooling vs. antisolvent vapor diffusion). Use single-crystal XRD to identify polymorphs, noting differences in unit cell parameters (e.g., a = 8.2 Å, b = 12.4 Å for monoclinic systems) .

- Differential Scanning Calorimetry (DSC) : Detect glass transitions (Tₕ ~-60°C) and melting points (Tₘ = 62°C) with heating/cooling rates ≤5°C/min to avoid kinetic trapping .

- In Situ Raman Spectroscopy : Monitor anion conformational changes (e.g., PF₆⁻ symmetry modes at 740 cm⁻¹) during phase transitions to correlate structural dynamics with thermal events .

Advanced: What analytical approaches validate the absence of toxic byproducts in [EMIM][PF₆] during electrochemical applications?

Methodological Answer:

- Cyclic Voltammetry (CV) : Scan between -2.0 V and +2.0 V (vs. Ag/Ag⁺) to detect redox-active impurities (e.g., residual iodide at ~-0.5 V) .

- High-Resolution Mass Spectrometry (HRMS) : Identify degradation products (e.g., HF, POₓFᵧ species) after prolonged electrolysis. Use isotopic pattern matching to distinguish artifacts from true signals .

- Ecotoxicity Assays : Expose Daphnia magna to diluted ionic liquid (LC₅₀ >100 mg/L). A >90% survival rate after 48 hours indicates low ecological risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。